7-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole
Overview
Description
7-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole is a chemical compound . It is used for R&D purposes .
Synthesis Analysis
The synthesis of 1,2,3-triazoles and their derivatives has been extensively studied over the past 21 years . Various synthetic routes have been used, involving different metal catalysts such as Cu, Ni, Ru, Ir, Rh, Pd, Au, Ag, Zn, and Sm, as well as organocatalysts .Molecular Structure Analysis
The molecular structure of 1,2,3-triazoles is characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms . All five atoms are sp2-hybridized .Chemical Reactions Analysis
1,2,3-Triazole scaffolds are not obtained in nature, but they are intensely investigated by synthetic chemists due to their excellent properties and green synthetic routes . They are useful for creating molecular libraries of various functionalized 1,2,3-triazoles .Scientific Research Applications
Kinetic and Reactive Properties
- Kinetics of Bromo-N-methyl-tetrazoles and Triazoles: 7-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole exhibits unique kinetic properties compared to its analogs. This compound displays unusual reactivity patterns, not obeying second-order kinetics, which is noteworthy for understanding its chemical behavior (Barlin, 1967).
Synthesis and Characterization of Heterocycles
- Synthesis of Heterocyclic Compounds: this compound serves as a starting material for synthesizing various heterocyclic compounds. These compounds, such as triazole rings linked by thiomethylene groups, have potential applications in medicinal chemistry and materials science (Sarhan et al., 2008).
Cytotoxicity and Antimicrobial Studies
- Cytotoxicity Evaluation in Cancer Research: This compound is used in synthesizing derivatives for cytotoxicity evaluation against human cancer cell lines. Such research contributes to the development of new potential chemotherapeutic agents (Das et al., 2021).
- Antimicrobial Activity: Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties, indicating potential applications in developing new antimicrobial agents (Bhardwaj, 2014).
Synthesis of Functionalized Compounds
- Synthesis of Functionalized Benzotriazole Units: Research involving the synthesis of functionalized benzotriazole units has explored their photophysical properties, indicating potential applications in organic optoelectronics. This includes the study of emission properties and electrical characteristics (Torres-Moya et al., 2020).
Chemical Synthesis and Reactivity
- Versatile Synthesis Techniques: Studies have focused on the synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles, demonstrating the versatility of this compound in chemical synthesis and its potential for generating novel compounds (Lakshman et al., 2014).
Catalysis and Ligand Design
- Catalytic and Ligand Applications: The compound and its derivatives have been used in designing catalysts and ligands, particularly in the context of organometallic chemistry. This research is significant for developing new catalytic processes and materials science applications (Saleem et al., 2013).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that triazole compounds often interact with various enzymes and proteins . The specific targets can vary depending on the exact structure of the compound and its functional groups.
Mode of Action
Triazole compounds are known to interact with their targets through the nitrogen atoms in the triazole ring . These interactions can lead to changes in the target’s function, potentially altering biochemical pathways within the cell.
Biochemical Pathways
Triazole compounds are known to interact with various enzymes and proteins, potentially affecting multiple pathways .
Pharmacokinetics
The compound’s molecular weight (27008 g/mol) and solid form suggest that it may have certain pharmacokinetic properties
Result of Action
Based on the known activities of similar triazole compounds, it may have potential effects on cellular function through its interactions with various targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 7-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole. For instance, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . Additionally, the formation of dust and aerosols should be prevented, and non-sparking tools should be used to prevent fire caused by electrostatic discharge steam .
Properties
IUPAC Name |
7-bromo-1-methylbenzotriazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-11-7-5(8)3-2-4-6(7)9-10-11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYADPTXUAHPQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2Br)N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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